An In-Depth Technical Guide to Descarboxyl Levofloxacin: Structure, Formation, and Analytical Control
An In-Depth Technical Guide to Descarboxyl Levofloxacin: Structure, Formation, and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Descarboxyl Levofloxacin, a critical impurity and degradation product of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Understanding the chemical nature, formation pathways, and analytical methodologies for this compound is paramount for ensuring the quality, safety, and efficacy of Levofloxacin-containing pharmaceutical products. This document synthesizes current scientific knowledge to offer field-proven insights into the core characteristics of Descarboxyl Levofloxacin.
Unveiling the Chemical Identity of Descarboxyl Levofloxacin
Descarboxyl Levofloxacin, as its name implies, is the structural analogue of Levofloxacin that has lost its carboxylic acid group at the C-6 position. This modification significantly alters the molecule's physicochemical and pharmacological properties.
Chemical Structure and Nomenclature
The chemical structure of Descarboxyl Levofloxacin is presented below, in comparison to its parent compound, Levofloxacin.
Levofloxacin:
-
IUPAC Name: (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[1]
-
Molecular Formula: C₁₈H₂₀FN₃O₄[1]
-
Molecular Weight: 361.37 g/mol [1]
Descarboxyl Levofloxacin:
-
Systematic Name: (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-[2][3]oxazino[2,3,4-ij]quinolin-7-one[4]
-
Molecular Formula: C₁₇H₂₀FN₃O₂[5]
-
Molecular Weight: 317.36 g/mol [5]
The core structural difference is the absence of the C-6 carboxylic acid group in Descarboxyl Levofloxacin. This change from a zwitterionic molecule (Levofloxacin) to a neutral one has profound implications for its properties.
Physicochemical Properties
While extensive experimental data for isolated Descarboxyl Levofloxacin is not widely published, some properties can be inferred or are available from commercial suppliers of the reference standard.
| Property | Descarboxyl Levofloxacin (Predicted/Reported) | Levofloxacin (for comparison) |
| Melting Point (°C) | 154-158[6] | ~229 (hemihydrate) |
| Boiling Point (°C) | 501.1 ± 50.0 (Predicted)[6] | Not applicable |
| Density (g/cm³) | 1.35 ± 0.1 (Predicted)[6] | Not available |
| pKa | 7.37 ± 0.42 (Predicted, for the piperazinyl nitrogen)[6] | 5.83 (carboxylic acid), 8.75 (piperazinyl nitrogen)[7] |
| logP (XLogP3) | 1.6 (Computed) | -0.39 (experimental) |
| Solubility | Slightly soluble in Chloroform and Methanol[6] | pH-dependent; soluble in acidic conditions (~100 mg/mL from pH 0.6-5.8)[3] |
The removal of the polar carboxylic acid group is expected to decrease water solubility and increase lipophilicity, as suggested by the predicted higher logP value compared to Levofloxacin.
Spectroscopic Characterization: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant difference would be the absence of the characteristic broad singlet corresponding to the carboxylic acid proton in Levofloxacin, which is typically observed far downfield. The proton at the C-6 position in Descarboxyl Levofloxacin would likely appear as a singlet in the aromatic region. Other shifts in the aromatic and heterocyclic regions are also expected due to the change in electronic environment.
-
¹³C NMR: The spectrum of Descarboxyl Levofloxacin would lack the signal for the carboxylic acid carbon (C-6), which appears around 165-175 ppm in Levofloxacin. The signal for the C-5 carbon would also be significantly shifted.
Infrared (IR) Spectroscopy
The IR spectrum of Descarboxyl Levofloxacin would be distinguished by the absence of the strong, broad O-H stretching vibration of the carboxylic acid (typically in the 2500-3300 cm⁻¹ region) and the characteristic C=O stretching vibration of the carboxylic acid (around 1700-1730 cm⁻¹). The C=O stretch of the ketone at C-7 would still be present.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the identification of Descarboxyl Levofloxacin as a degradation product. In electrospray ionization (ESI) positive mode, Descarboxyl Levofloxacin is expected to show a protonated molecule [M+H]⁺ at an m/z of approximately 318.2, corresponding to its molecular weight of 317.36 g/mol . This is a key diagnostic feature in the analysis of Levofloxacin degradation products.
Formation and Synthesis: A Tale of Degradation and Design
Descarboxyl Levofloxacin is primarily encountered as a degradation product of Levofloxacin. However, its synthesis can also be achieved for use as a reference standard.
Formation as a Degradation Product
Forced degradation studies are instrumental in understanding the stability of a drug substance and identifying its potential degradation products. Levofloxacin has been shown to degrade under various stress conditions, leading to the formation of Descarboxyl Levofloxacin.
-
Acidic and Oxidative Stress: Studies have shown that Levofloxacin is particularly susceptible to degradation under acidic and oxidative conditions[2][5]. The decarboxylation process is a likely consequence of these stress conditions.
-
Photodegradation: Exposure to light can also contribute to the degradation of Levofloxacin, with decarboxylation being one of the potential degradation pathways.
The following diagram illustrates the general workflow for a forced degradation study, which is a critical step in identifying impurities like Descarboxyl Levofloxacin.
Caption: A simplified workflow for forced degradation studies.
Laboratory Synthesis
The targeted synthesis of Descarboxyl Levofloxacin is essential for obtaining a pure reference standard for analytical purposes. A patented method describes a procedure for its preparation.
Experimental Protocol: Synthesis of Descarboxyl Levofloxacin [8]
-
Reaction Setup: Mix Levofloxacin (0.03 mol) with 1000 mL of 1 mol/L hydrochloric acid in a pressure-resistant reaction vessel.
-
Dissolution: Stir the mixture at 60-80°C until the Levofloxacin is completely dissolved.
-
Reaction: Heat the solution to 120°C under a pressure of 0.3 MPa and maintain these conditions for 50 hours.
-
Solvent Removal: After the reaction, evaporate the solution to dryness in a water bath at 100°C to remove the hydrochloric acid.
-
Recrystallization: Recrystallize the residue using a mixed solvent of ethanol and acetone (2:1 volume ratio) to obtain purified Descarboxyl Levofloxacin.
This method provides a reliable route to a high-purity reference material, which is crucial for the accurate quantification of this impurity in pharmaceutical samples.
Analytical Methodologies for Quantification
The control of impurities is a critical aspect of pharmaceutical quality control. Validated, stability-indicating analytical methods are required to quantify Descarboxyl Levofloxacin in Levofloxacin drug substance and product.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common technique for the analysis of Levofloxacin and its impurities.
Exemplary HPLC Method for Impurity Profiling:
While a specific validated method for Descarboxyl Levofloxacin is not detailed in publicly available literature, a general approach based on USP monographs and published research would involve the following[9][10][11]:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) with an organic modifier like methanol or acetonitrile. The pH of the mobile phase is a critical parameter for achieving good separation.
-
Detection: UV detection at a wavelength where both Levofloxacin and Descarboxyl Levofloxacin have significant absorbance (e.g., around 294 nm or 340 nm)[5][10].
-
Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[2][5].
The following diagram outlines the logical steps in developing and validating an HPLC method for impurity quantification.
Caption: Key stages in analytical method lifecycle.
Biological Activity and Toxicological Significance
The presence of impurities in a drug product necessitates an evaluation of their potential biological activity and toxicity.
Antibacterial Activity
The carboxylic acid group at the C-6 position of fluoroquinolones is crucial for their antibacterial activity, as it is involved in binding to the DNA gyrase and topoisomerase IV enzymes[1]. The absence of this functional group in Descarboxyl Levofloxacin strongly suggests that it would have significantly reduced or no antibacterial activity compared to the parent drug.
Toxicological Assessment
A key concern for any drug impurity is its potential for genotoxicity. A study was conducted to evaluate the genotoxicity of Descarboxyl Levofloxacin using both in silico and in vitro methods[2].
-
In Silico Analysis: A structural alert (quinoline) for genotoxicity was identified using Derek, a structure-activity relationship software[2].
-
Ames Test: The impurity was found to be non-mutagenic in a modified Ames test using four strains of Salmonella typhimurium (TA97, TA98, TA100, and TA102) at concentrations up to 500 µ g/plate , both with and without metabolic activation (S-9 mix)[2].
-
Chromosomal Aberration Test: In a chromosomal aberration test using Chinese hamster lung (CHL) cells, a statistically significant increase in structural aberrations (7.5%) was observed at a high concentration of 1 mg/mL in the presence of the S-9 mix[2].
Conclusion and Future Perspectives
Descarboxyl Levofloxacin is a well-characterized impurity and degradation product of Levofloxacin. Its formation is primarily associated with acidic and oxidative stress conditions. While it is considered non-genotoxic, its lack of a critical pharmacophore suggests it is devoid of antibacterial activity.
The control of Descarboxyl Levofloxacin to acceptable levels, as dictated by regulatory guidelines, is essential. This requires robust, validated, stability-indicating analytical methods, typically HPLC-UV. The availability of a high-purity reference standard is a prerequisite for accurate quantification.
Future research could focus on elucidating the precise mechanisms of its formation under various conditions to aid in the development of more stable Levofloxacin formulations. Additionally, a more comprehensive toxicological profile beyond genotoxicity would provide a more complete understanding of its safety profile.
References
-
A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1047-1054. [Link]
-
Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 3(10), 3844-3851. [Link]
-
Solid-state properties and antibiotic potency of levofloxacin – dicarboxylate salts prepared by the green method. Heliyon, 8(11), e11394. [Link]
-
LEVAQUIN (levofloxacin) TABLETS LEVAQUIN (levofloxacin) ORAL SOLUTION LEVAQUIN (levofloxacin) INJECTION LEVAQUIN (levofloxacin i - accessdata.fda.gov. [Link]
-
Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. [Link]
-
Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Caribbean Journal of Science and Technology, 8(1), 36-52. [Link]
-
Organic Impurity analysis of Levofloxacin Drug Material following USP monograph. Shimadzu Application News, No. AD-0243. [Link]
-
The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Acta Poloniae Pharmaceutica, 76(2), 291-298. [Link]
- Method for preparing decarboxyl
-
In silico and in vitro genotoxicity evaluation of descarboxyl levofloxacin, an impurity in levofloxacin. Drug and Chemical Toxicology, 37(3), 311-315. [Link]
-
A validated stability-indicating isocratic LC method for levofloxacin in the presence of degradation products and its process-re. Journal of Planar Chromatography – Modern TLC, 23(6), 425-430. [Link]
-
Chemical structure of levofloxacin and descarboxy levofloxacin. ResearchGate. [Link]
-
Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations. Journal of Pharmaceutical Analysis, 8(5), 336-342. [Link]
-
Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations. ResearchGate. [Link]
-
Levofloxacin. Wikipedia. [Link]
Sources
- 1. Levofloxacin - Wikipedia [en.wikipedia.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. Descarboxyl Levofloxacin CAS#: 178964-53-9 [amp.chemicalbook.com]
- 5. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. CN102093388B - Method for preparing decarboxylated levofloxacin - Google Patents [patents.google.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. caribjscitech.com [caribjscitech.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
